molecular formula C15H16N2O3 B13043528 3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid

3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid

Katalognummer: B13043528
Molekulargewicht: 272.30 g/mol
InChI-Schlüssel: BLRRNPRDQWHHSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid is a complex organic compound featuring an indazole moietyThis compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Vorbereitungsmethoden

The synthesis of 3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the indazole core through cyclization reactions involving hydrazines and aldehydes or ketones.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to anti-inflammatory effects. The compound’s structure allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid include other indazole derivatives such as:

  • Indazole-3-carboxylic acid
  • 2-Phenylindazole
  • 3-Aminoindazole

These compounds share the indazole core but differ in their functional groups and substituents, leading to variations in their chemical and biological properties.

Eigenschaften

Molekularformel

C15H16N2O3

Molekulargewicht

272.30 g/mol

IUPAC-Name

3-(4,5-dihydrobenzo[g]indazol-2-yl)-2-hydroxy-2-methylpropanoic acid

InChI

InChI=1S/C15H16N2O3/c1-15(20,14(18)19)9-17-8-11-7-6-10-4-2-3-5-12(10)13(11)16-17/h2-5,8,20H,6-7,9H2,1H3,(H,18,19)

InChI-Schlüssel

BLRRNPRDQWHHSS-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=C2CCC3=CC=CC=C3C2=N1)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.